8-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-amino-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCTUTOUGBMEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415483 | |
| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24618-19-7 | |
| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route
- Starting materials: Resorcinol and ethyl acetoacetate (or methyl acetoacetate)
- Catalyst: Acidic catalysts such as concentrated sulfuric acid or specially prepared tripolite-supported acid catalysts
- Reaction conditions: Heating under controlled temperature (90–130 °C) for 1–3 hours
Procedure Highlights
- Resorcinol and methyl acetoacetate are mixed with the catalyst in a flask.
- The mixture is heated under stirring at about 90–130 °C.
- After reaction completion, the catalyst is removed by filtration.
- The crude product is purified by recrystallization from 95% ethanol.
Yield and Efficiency
- Yields reported up to 92% with high purity white crystals.
- The process benefits from simple operation and high catalytic activity when using tripolite-supported acid catalysts.
Example Data Table: Preparation of 7-Hydroxy-4-Methylcoumarin
| Parameter | Condition/Value | Notes |
|---|---|---|
| Resorcinol | 100 g | Starting material |
| Methyl acetoacetate | 100–120 g | Starting material |
| Catalyst | Tripolite-supported acid (10–15 g) | High catalytic activity |
| Temperature | 90–130 °C | Controlled heating |
| Reaction time | 1–3 hours | Monitored for completion |
| Yield | Up to 92% | After recrystallization |
| Purification | Recrystallization in 95% ethanol | White crystalline product |
Source: Patent CN101723925A (2009), Maxwell Scientific Journal (2016)
Nitration to 8-Nitro-7-Hydroxy-4-Methylcoumarin
Reaction Details
- Reagents: Concentrated nitric acid and concentrated sulfuric acid
- Substrate: 7-hydroxy-4-methylcoumarin
- Temperature control: Critical to keep below 10°C during nitration to maximize yield and avoid side reactions
- Outcome: Mixture of 7-hydroxy-4-methyl-6-nitro and 7-hydroxy-4-methyl-8-nitro coumarin isomers, with the 8-nitro isomer being more pharmaceutically relevant
Procedure Summary
- 7-hydroxy-4-methylcoumarin is dissolved in sulfuric acid cooled in an ice bath.
- Nitrating agent is prepared by slow addition of nitric acid to sulfuric acid under cooling.
- The nitrating agent is slowly added to the coumarin solution, maintaining temperature below 20°C.
- After reaction, the mixture is poured into crushed ice, and the solid product is filtered and washed.
- Purification is done by washing with cold water and ethanol recrystallization.
Yield and Product Properties
- The nitration step yields a mixture of nitro isomers.
- The 8-nitro isomer is isolated for further reduction.
- Reaction time approximately 1 hour.
Source: Maxwell Scientific Journal (2016)
Reduction to 8-Amino-7-Hydroxy-4-Methylcoumarin
Reduction Method
- Reagents: Iron powder, concentrated hydrochloric acid, ethanol
- Conditions: Heating at 90°C for 6 hours with stirring
- Mechanism: Reduction of the nitro group (-NO2) at the 8-position to an amino group (-NH2)
Procedure Details
- Mix 8-nitro-7-hydroxy-4-methylcoumarin with iron powder.
- Add a mixture of ethanol and concentrated HCl with stirring.
- Heat the mixture at 90°C for 6 hours.
- A white precipitate of 8-amino-7-hydroxy-4-methylcoumarin forms.
- Filter and wash the precipitate with cold water.
Yield and Product Characteristics
- Yield approximately 50%.
- Melting point: 280°C.
- Molecular formula: C10H9NO3.
- Molecular weight: 191 g/mol.
- Soluble in DMF and DMSO.
Reaction Mechanism Insight
- The amino group replaces the nitro group via reduction.
- The reaction involves formation of NH2 species in situ, which attacks the nitro-substituted coumarin.
- The moderate yield is attributed to competing side reactions and incomplete reduction.
Source: Maxwell Scientific Journal (2016)
Alternative Synthetic Approaches
Alkylation and Rearrangement Methods
- Recent studies have demonstrated synthesis of aminocoumarins via alkylation of 7-hydroxycoumarins with α-bromoacetamides followed by tandem rearrangement and hydrolysis.
- This method offers a different route to introduce amino groups on the coumarin ring.
- Reaction conditions involve heating in organic solvents and purification by chromatography.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Resorcinol + methyl acetoacetate, acid catalyst, 90–130°C, 1–3 h | Up to 92 | Tripolite-supported acid catalyst improves efficiency |
| Nitration | 7-Hydroxy-4-methylcoumarin + HNO3/H2SO4, <10°C | Not specified | Produces mixture of 6- and 8-nitro isomers |
| Reduction to amino derivative | 8-Nitro derivative + Fe powder + HCl + ethanol, 90°C, 6 h | ~50 | Moderate yield, white precipitate formed |
| Alternative alkylation route | 7-Hydroxycoumarin + α-bromoacetamides, 70°C, 24 h | Not specified | Tandem rearrangement-hydrolysis step |
Chemical Reactions Analysis
Types of Reactions
8-amino-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anti-Inflammatory Applications
Research has demonstrated that 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one exhibits notable anti-inflammatory effects. A study synthesized a series of derivatives based on this compound and evaluated their activity using the carrageenan-induced hind paw edema model in rats. Compounds derived from this compound showed significant reductions in edema volume compared to the reference drug indomethacin, with some compounds achieving up to 44.05% inhibition after three hours .
Table 1: Anti-inflammatory Activity of Derivatives
| Compound | % Inhibition (3h) | Reference Drug Comparison |
|---|---|---|
| Compound 4 | 44.05% | Higher than Indomethacin |
| Compound 8 | 38.10% | Higher than Indomethacin |
Antioxidant Properties
The antioxidant potential of this compound has been explored extensively. Studies indicate that derivatives of this compound possess strong radical scavenging abilities, surpassing traditional antioxidants like α-tocopherols . The presence of hydroxyl groups in the structure enhances its capacity to neutralize reactive oxygen species, making it a promising candidate for formulations aimed at oxidative stress-related conditions.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 91% |
| Compound B | 88% |
Anticancer Activity
The anticancer properties of this compound have been investigated with positive results. Various derivatives have shown effectiveness against different cancer cell lines, including prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA-MB 231). The structure–activity relationship analysis revealed that modifications at specific positions could enhance anticancer activity significantly .
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| DU145 | Compound C | 5.23 |
| HepG2 | Compound D | 3.45 |
| SKOV3 | Compound E | 6.78 |
| MDA-MB 231 | Compound F | 4.12 |
Antimicrobial Properties
The antimicrobial efficacy of derivatives derived from this compound has also been a focus of research. These compounds have shown significant activity against various bacterial strains, indicating their potential use as antibacterial agents . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 4: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 20 µg/mL |
| P. aeruginosa | 25 µg/mL |
Molecular Mechanisms and Structure–Activity Relationships
Understanding the molecular mechanisms through which these compounds exert their effects is crucial for further development and optimization. Molecular docking studies have indicated that the binding affinity of these compounds towards specific enzymes, such as cyclooxygenase (COX), correlates with their anti-inflammatory activity . Additionally, structure–activity relationship studies have provided insights into how modifications can enhance biological activity.
Mechanism of Action
The mechanism of action of 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, which plays a role in inflammation. Additionally, it can intercalate into DNA, disrupting the replication process and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Methylumbelliferone: Similar structure but lacks the amino group, used primarily as a fluorescent probe.
Uniqueness
8-amino-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and biological activity compared to similar compounds .
Biological Activity
8-Amino-7-hydroxy-4-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antifungal properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula: C10H9NO3
- CAS Number: 24618-19-7
- Molecular Weight: 189.18 g/mol
The presence of both amino and hydroxy groups enhances its reactivity and biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition contributes to its anti-inflammatory properties.
- DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes and exhibiting anticancer effects.
- Antifungal Activity: It demonstrates antifungal properties by interfering with the cell wall synthesis of fungi.
1. Anti-inflammatory Activity
A study conducted on a series of coumarin derivatives, including this compound, assessed their anti-inflammatory effects using the carrageenan-induced hind paw edema model in rats. The results indicated that certain derivatives exhibited significant reductions in paw edema volume compared to the reference drug indomethacin, with some compounds showing up to 44.05% inhibition after three hours .
| Compound | Inhibition (%) | Time (h) |
|---|---|---|
| Compound 4 | 44.05 | 3 |
| Compound 8 | 38.10 | 3 |
| Indomethacin | Reference | - |
2. Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. Molecular docking studies suggest that it effectively binds to targets involved in cancer progression.
3. Antifungal Activity
The antifungal efficacy of this compound was evaluated against various Candida species. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Candida albicans and Candida tropicalis, with reported MICs of 0.067 µmol/mL for both strains .
| Fungal Strain | MIC (µmol/mL) | Activity Level |
|---|---|---|
| C. albicans (ATCC 90028) | 0.067 | Strong |
| C. tropicalis (ATCC 13809) | 0.067 | Strong |
| C. krusei (ATCC 6258) | 0.269 | Moderate |
Case Studies and Research Findings
- Anti-inflammatory Screening: A study synthesized several derivatives based on the coumarin structure and evaluated their anti-inflammatory properties using both in vitro and in vivo models, confirming the efficacy of specific compounds over traditional anti-inflammatory drugs .
- Anticancer Studies: Research involving molecular docking revealed that modifications at specific positions on the chromenone scaffold could enhance anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .
- Antifungal Mechanism Investigation: Further studies focused on understanding the mode of action against fungal pathogens revealed that the compound does not directly interact with ergosterol but rather affects other cellular targets, leading to disruption of fungal growth .
Q & A
Q. What are the most reliable synthetic routes for preparing 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one?
Methodological Answer: The compound is typically synthesized via Mannich reactions or condensation protocols . For example:
- Mannich Reaction : Reacting 4-methyl-7-hydroxycoumarin with formaldehyde and dimethylamine in ethanol under reflux yields amino-substituted derivatives. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity .
- Condensation with Ammonium Acetate : A mixture of 8-cyclopentyloxy-7-methoxy-4-hydroxycoumarin, ammonium acetate, and acetic acid in toluene produces amino-functionalized coumarins after recrystallization from ethyl acetate .
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 160–170 ppm). The amino group typically appears as a broad singlet (~δ 5.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹), amino (-NH₂, ~3350 cm⁻¹), and lactone carbonyl (C=O, ~1700 cm⁻¹) groups .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.2) .
Q. What biological activities are associated with this coumarin derivative?
Methodological Answer:
- Anticancer Potential : Screen cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. IC₅₀ values correlate with substituent electronegativity; electron-withdrawing groups enhance activity .
- Fluorescence Applications : The compound’s hydroxy and amino groups enable metal ion detection (e.g., Pr³⁺) via fluorescence quenching/enhancement in acetonitrile-water solutions .
Advanced Research Questions
Q. How do substituent variations impact fluorescence properties in this coumarin scaffold?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Increase fluorescence intensity by stabilizing excited states. For example, 8-acetyl-7-hydroxy-4-methyl derivatives show stronger emission than non-acetylated analogs .
- Steric Effects : Bulky groups at the 3-position reduce quantum yield due to hindered planarization of the chromenone ring .
- Experimental Design : Compare fluorescence lifetimes (time-resolved spectroscopy) and Stokes shifts in solvents of varying polarity to quantify substituent effects .
Q. How can contradictory cytotoxicity data in different cell lines be resolved?
Methodological Answer:
- Cell Line-Specific Metabolism : Use metabolic profiling (e.g., LC-MS) to identify differential uptake or activation pathways. For example, cytochrome P450 enzymes in HepG2 may metabolize the compound more efficiently than in A549 cells .
- Apoptosis Assays : Perform Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death mechanisms, which may vary across cell types .
- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize results to cell viability markers (e.g., ATP levels) to reduce inter-experimental variability .
Q. What strategies optimize regioselectivity in amino-functionalization reactions?
Methodological Answer:
- Protecting Groups : Temporarily block the 7-hydroxy group with acetyl chloride to direct amination to the 8-position .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in Mannich reactions, improving yield (70→90%) .
- Computational Modeling : DFT calculations predict favorable reaction pathways for amino group introduction at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
